molecular formula C5H10O2 B569622 Pivalic-d6 Acid CAS No. 95926-89-9

Pivalic-d6 Acid

Cat. No. B569622
CAS RN: 95926-89-9
M. Wt: 108.17
InChI Key: IUGYQRQAERSCNH-WFGJKAKNSA-N
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Description

Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It has a molecular formula of C5H10O2, an average mass of 102.132 Da, and a mono-isotopic mass of 102.068077 Da .


Synthesis Analysis

Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . This reaction requires an acid catalyst such as hydrogen fluoride . tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .


Molecular Structure Analysis

According to Density Functional Theory (DFT) computations, the Pivalic acid molecule has an equilibrium structure of Cs symmetry . The theoretical and experimental IR-spectra are satisfactorily agreed .


Chemical Reactions Analysis

Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is also employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .


Physical And Chemical Properties Analysis

Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.4±6.0 kJ/mol, a flash point of 68.3±9.8 °C, and an index of refraction of 1.420 .

Mechanism of Action

Target of Action

Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It is primarily used in organic synthesis as a protective group for alcohols . It is also used as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .

Mode of Action

Pivalic-d6 Acid is known to assist in the Biginelli reaction, a multicomponent one-pot reaction involving urea, ethylacetoacetate, and benzaldehyde . This reaction is catalyzed by several acid catalysts, and the acid-catalyzed activation of electrophiles is a probable mode of catalytic action . Pivalic-d6 Acid, as an acid catalyst, facilitates the reaction by activating the electrophiles .

Biochemical Pathways

Pivalic-d6 Acid is involved in the biosynthesis and biodegradation pathways of compounds having a quaternary carbon atom . In Rhodococcus erythropolis, pivalic acid is transformed into two starter units: isobutyric and 2-methylbutyric acids. These precursors are employed in the biosynthesis of iso-fatty acids and even anteiso-fatty acids .

Pharmacokinetics

It is known that esters of pivalic-d6 acid are unusually resistant to hydrolysis, which may impact its bioavailability .

Result of Action

The primary result of Pivalic-d6 Acid’s action is the synthesis of dihydropyrimidinones and dihydrothiopyrimidinones . These compounds have a myriad of medicinal properties, including acting as calcium channel blockers and antihypertensive and anti-inflammatory agents .

Action Environment

The action of Pivalic-d6 Acid can be influenced by various environmental factors. For instance, the Biginelli reaction, in which Pivalic-d6 Acid plays a crucial role, can be carried out under solvent-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of Pivalic-d6 Acid.

Safety and Hazards

Pivalic acid is harmful if swallowed and in contact with skin . It causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling Pivalic acid . In case of contact, immediately wash with plenty of soap and water .

Future Directions

Pivalic acid assisted C–H bond activation catalyzed by Cp*Rh complexes has been studied for the formation of α-branched amines with C–C and C–N bond couplings . This research could open new avenues for the use of Pivalic acid in the synthesis of complex organic molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Pivalic-d6 Acid can be achieved through a simple substitution reaction of Pivalic Acid with deuterium oxide (D2O).", "Starting Materials": [ "Pivalic Acid", "Deuterium Oxide (D2O)" ], "Reaction": [ "Add Pivalic Acid to a reaction vessel", "Add Deuterium Oxide to the reaction vessel", "Heat the reaction mixture to a temperature of 100-120°C for several hours", "Cool the reaction mixture to room temperature", "Extract the Pivalic-d6 Acid from the reaction mixture using a suitable solvent such as ether or chloroform", "Purify the product using standard techniques such as recrystallization or column chromatography" ] }

CAS RN

95926-89-9

Product Name

Pivalic-d6 Acid

Molecular Formula

C5H10O2

Molecular Weight

108.17

IUPAC Name

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3

InChI Key

IUGYQRQAERSCNH-WFGJKAKNSA-N

SMILES

CC(C)(C)C(=O)O

synonyms

2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid;  2,2-Dimethylpropanoic-d6 Acid;  2,2,2-Trimethylacetic-d6 Acid;  2,2-Dimethylpropanoic-d6 Acid;  2,2-Dimethylpropionic-d6 Acid;  Neopentanoic-d6 Acid;  Neovaleric-d6 Acid;  Trimethylacetic-d6 Acid;  Trimethylme

Origin of Product

United States

Synthesis routes and methods I

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Synthesis routes and methods II

Procedure details

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